molecular formula C21H20N2O3S B2758114 N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide CAS No. 1351615-97-8

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide

Cat. No.: B2758114
CAS No.: 1351615-97-8
M. Wt: 380.46
InChI Key: ZKTNLEAEHZKMQL-UHFFFAOYSA-N
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Description

N1-(2-Hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a hydroxy-naphthylethyl group at the N1 position and a methylthio-substituted phenyl ring at the N2 position. The naphthalene moiety may enhance lipophilicity and π-π stacking interactions, while the methylthio group could influence metabolic stability compared to analogs with methoxy or halide substituents .

Properties

IUPAC Name

N-(2-hydroxy-2-naphthalen-1-ylethyl)-N'-(3-methylsulfanylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-27-16-9-5-8-15(12-16)23-21(26)20(25)22-13-19(24)18-11-4-7-14-6-2-3-10-17(14)18/h2-12,19,24H,13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTNLEAEHZKMQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a naphthalene moiety and a methylthio group attached to an oxalamide backbone. The molecular formula is C21H20N2O3SC_{21}H_{20}N_2O_3S with a molecular weight of approximately 372.46 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have explored the anticancer potential of oxalamide derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

A cytotoxicity assay was conducted using the MTT method on human leukemia cell lines (U-937 and HL-60). The results indicated that the compound demonstrated significant cytotoxic activity, with an IC50 value comparable to established anticancer agents like etoposide. The detailed results are summarized in Table 1.

Compound NameCell LineIC50 (µM)Reference
This compoundU-93715.4
EtoposideU-93710.0
This compoundHL-6018.6

The mechanism by which this compound exerts its anticancer effects is believed to involve the induction of apoptosis in cancer cells. This is facilitated through the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death.

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess anti-inflammatory and antimicrobial activities. These findings warrant further investigation into its potential as a multi-functional therapeutic agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s activity and properties can be inferred through comparisons with structurally related oxalamides. Below is a detailed analysis:

Structural Features and Substituent Effects

Compound Name N1 Substituent N2 Substituent Key Properties/Activities Reference
Target Compound 2-Hydroxy-2-(naphthalen-1-yl)ethyl 3-(Methylthio)phenyl Hypothesized enhanced lipophilicity (naphthalene) and potential metabolic resistance (methylthio)
S336 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami agonist (EC₅₀ = 0.3 µM); minimal CYP inhibition (<50% at 10 µM)
Compound 16 4-(4-Hydroxybenzoyl)phenyl 4-Methoxyphenethyl Synthetic intermediate with 23% dimerization; tested for SCD1 inhibition
Compound 23 3-Chloro-5-fluorophenyl 4-Methoxyphenethyl High-yield synthesis (33%); evaluated for P450 4F11 activation
GMC-5 1,3-Dioxoisoindolin-2-yl 4-Methoxyphenyl Antimicrobial activity against S. aureus (MIC = 8 µg/mL)
No. 1768 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Rapid hepatic metabolism without amide hydrolysis; NOEL = 100 mg/kg/day

Key Observations:

  • Naphthalene vs.
  • Methylthio vs. Methoxy/Halide Groups : The 3-(methylthio)phenyl group may confer metabolic stability over methoxy (e.g., GMC-5) or halide (e.g., Compound 23) analogs, as sulfur-containing groups resist oxidative degradation .
  • Hydroxyethyl vs. Pyridyl/Indole Groups : The hydroxyethyl chain at N1 could improve solubility relative to pyridyl (S336) or dioxoisoindolinyl (GMC-5) groups but may reduce receptor-binding affinity compared to heterocyclic systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide, and how can purity be ensured?

  • Methodology : Multi-step synthesis typically involves coupling hydroxyethyl-naphthalene and 3-(methylthio)phenyl intermediates via oxalic acid derivatives. Key steps include:

  • Amide bond formation : Use carbodiimides (e.g., DCC) with activating agents like HOBt to link the hydroxyethyl-naphthalene and aryl amine groups .
  • Purification : Chromatography (HPLC or column) and recrystallization in polar solvents (e.g., ethanol/water mixtures) are critical to achieve >95% purity .
    • Validation : Confirm purity via NMR (¹H/¹³C), IR spectroscopy, and mass spectrometry (HRMS) to detect impurities such as dimers or unreacted intermediates .

Q. How can the structural features of this compound be characterized to validate its identity?

  • Analytical Techniques :

  • NMR : Assign peaks for the naphthalene protons (δ 7.2–8.5 ppm), hydroxyethyl group (δ 4.5–5.5 ppm), and methylthio moiety (δ 2.5–3.0 ppm) .
  • IR : Identify carbonyl stretches (C=O, ~1670–1690 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
  • X-ray crystallography : Resolve stereochemistry of the hydroxyethyl group and confirm spatial arrangement of substituents .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Lipophilic due to naphthalene and methylthio groups; soluble in DMSO, DMF, or THF. Limited aqueous solubility necessitates formulation with cyclodextrins or surfactants for biological assays .
  • Stability : Monitor degradation via HPLC under varying pH (4–9) and temperatures (4–37°C). Protect from light to prevent photooxidation of the naphthalene moiety .

Advanced Research Questions

Q. How do reaction conditions influence dimerization or side-product formation during synthesis?

  • Critical Factors :

  • Temperature : Excess heat (>60°C) during amide coupling promotes dimerization (e.g., via ester intermediates) .
  • Stoichiometry : Imbalanced reagent ratios (e.g., excess carbodiimide) lead to overactivation of carboxyl groups, increasing side reactions .
    • Mitigation : Use low-temperature coupling (0–4°C) and stoichiometric control (1:1.05 molar ratio of amine to acid) .

Q. What contradictions exist in reported biological activities of structurally similar oxalamides, and how can they be resolved?

  • Case Study : Fluorinated oxalamides show conflicting kinase inhibition data (e.g., FGFR1 vs. JAK2 selectivity).

  • Resolution :
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for kinase profiling) and ATP concentrations to minimize variability .
  • Structural analogs : Compare substituent effects (e.g., methylthio vs. trifluoromethyl groups) using molecular docking to clarify target specificity .

Q. What computational strategies can predict the compound’s binding affinity to neurokinin-1 receptors or other targets?

  • Approaches :

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions in explicit solvent (e.g., TIP3P water model) to assess stability of hydrogen bonds with residues like Asp124 and Tyr209 .
  • Free Energy Perturbation (FEP) : Quantify ΔΔG changes for methylthio-to-fluoro substitutions to optimize binding .
    • Validation : Cross-validate with SPR (surface plasmon resonance) to measure kinetic parameters (KD, kon/koff) .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Key Modifications :

  • Naphthalene substitution : Introduce electron-withdrawing groups (e.g., -NO2) to enhance π-π stacking with hydrophobic receptor pockets .
  • Methylthio optimization : Replace with sulfoxide/sulfone groups to modulate solubility and target engagement .
    • Screening : Use parallel synthesis to generate a library of analogs, followed by high-throughput screening (HTS) in anti-inflammatory or anticancer assays .

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